4-(Methylsulfanyl)phenyl prop-1-en-1-ylcarbamate
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Overview
Description
4-(Methylsulfanyl)phenyl prop-1-en-1-ylcarbamate is an organic compound with the molecular formula C11H13NO2S This compound is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a prop-1-en-1-ylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)phenyl prop-1-en-1-ylcarbamate typically involves the reaction of 4-(methylsulfanyl)phenylamine with prop-1-en-1-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfanyl)phenyl prop-1-en-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The carbamate moiety can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro, halo, or sulfonyl derivatives on the phenyl ring.
Scientific Research Applications
4-(Methylsulfanyl)phenyl prop-1-en-1-ylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a pharmacophore in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 4-(Methylsulfanyl)phenyl prop-1-en-1-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, the carbamate moiety can interact with enzymes involved in neurotransmitter metabolism, while the methylsulfanyl group can modulate the activity of certain signaling pathways. The exact mechanism of action may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfanyl)phenyl propionate
- 1-[4-(Methylsulfanyl)phenyl]prop-2-en-1-amine
- 2-[4-(Methylsulfanyl)phenyl]-1-phenyl-1-(2-pyridinyl)-2-propanol
Uniqueness
4-(Methylsulfanyl)phenyl prop-1-en-1-ylcarbamate is unique due to the presence of both the methylsulfanyl and carbamate functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
88310-39-8 |
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Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
(4-methylsulfanylphenyl) N-prop-1-enylcarbamate |
InChI |
InChI=1S/C11H13NO2S/c1-3-8-12-11(13)14-9-4-6-10(15-2)7-5-9/h3-8H,1-2H3,(H,12,13) |
InChI Key |
QDFZKICBNKXGNW-UHFFFAOYSA-N |
Canonical SMILES |
CC=CNC(=O)OC1=CC=C(C=C1)SC |
Origin of Product |
United States |
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